3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C9H12N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyridine derivative, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
- 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Uniqueness
3-Amino-6-cyclopropyl-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-6-cyclopropyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-11-8(6-2-3-6)5-4-7(10)9(11)12/h4-6H,2-3,10H2,1H3 |
InChI Key |
CBAUEDKTQZCUIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)N)C2CC2 |
Origin of Product |
United States |
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